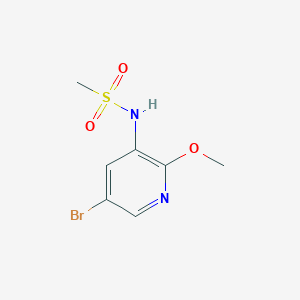
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Cat. No. B1398157
Key on ui cas rn:
1083327-58-5
M. Wt: 281.13 g/mol
InChI Key: IHOAJGDCQMBZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102668B2
Procedure details


5-Bromo-2-methoxypyridin-3-amine hydrochloride (100 g, 1 wt, 1 eq) is charged to a CLR containing a mixture of acetonitrile (220 mL, 2.2 vols) and pyridine (101 mL, 1.01 vols, 99 g, 0.99 wt) at room temperature. Methanesulfonyl chloride (56.4 g, 0.564 wt, 1.18 eq) is then added to the mixture over 20 minutes whilst maintaining the temperature at 20° C. Having stirred at 20° C. for a further 1.5 hours, the mixture is sampled and analysed by HPLC. The completed reaction is quenched by the addition of water over 1 hour, maintaining the mixture at 20° C. and with increased stirrer speed. The resulting slurry is stirred for 17 hours and then filtered in vacuo. The cake is washed with 3:1 water:acetonitrile (2×50 mL, 2×0.5 vols) and then dried under vacuum at 40-45° C. to afford N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide.




Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH2:11])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1.C(#N)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[Br:2][C:3]1[CH:4]=[C:5]([NH:11][S:16]([CH3:15])(=[O:18])=[O:17])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC=1C=C(C(=NC1)OC)N
|
Step Two
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
101 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
56.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Having stirred at 20° C. for a further 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
the mixture is sampled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The completed reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched by the addition of water over 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the mixture at 20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with increased stirrer speed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry is stirred for 17 hours
|
|
Duration
|
17 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake is washed with 3:1 water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
acetonitrile (2×50 mL, 2×0.5 vols) and then dried under vacuum at 40-45° C.
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)OC)NS(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
